molecular formula C11H12N2O7S B2945958 (2S,4R)-4-Hydroxy-1-(2-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid CAS No. 163460-58-0

(2S,4R)-4-Hydroxy-1-(2-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2945958
CAS No.: 163460-58-0
M. Wt: 316.29 g/mol
InChI Key: HHEFKTMFZXRXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-4-Hydroxy-1-(2-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid is a complex organic compound characterized by its unique structural features, including a hydroxyl group, a nitrobenzenesulfonyl group, and a pyrrolidine ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with pyrrolidine-2-carboxylic acid as the starting material.

  • Protection of the Carboxyl Group: The carboxyl group is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

  • Nitration: The protected pyrrolidine is then nitrated to introduce the nitro group, forming the nitrobenzenesulfonyl derivative.

  • Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.

  • Deprotection: Finally, the protecting group is removed to yield the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or Dess-Martin periodinane.

  • Reduction: The nitro group can be reduced to an amine using reducing agents such as tin chloride or iron powder.

  • Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide (CrO3), Dess-Martin periodinane, acetic acid.

  • Reduction: Tin chloride (SnCl2), iron powder, hydrogen gas (H2).

  • Substitution: Alkyl halides, strong bases like sodium hydride (NaH).

Major Products Formed:

  • Oxidation: (2S,4R)-4-oxo-1-(2-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid.

  • Reduction: (2S,4R)-4-amino-1-(2-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid.

  • Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.

  • Biology: It can be used as a probe to study biological systems, particularly in enzyme inhibition studies.

  • Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or industrial process .

Comparison with Similar Compounds

  • (2S,4R)-4-Hydroxy-1-(3-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid

  • (2S,4R)-4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid

  • (2S,4R)-4-Hydroxy-1-(2-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid methyl ester

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of the nitrobenzenesulfonyl group, which can influence its reactivity and biological activity compared to its analogs.

Properties

CAS No.

163460-58-0

Molecular Formula

C11H12N2O7S

Molecular Weight

316.29 g/mol

IUPAC Name

4-hydroxy-1-(2-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H12N2O7S/c14-7-5-9(11(15)16)12(6-7)21(19,20)10-4-2-1-3-8(10)13(17)18/h1-4,7,9,14H,5-6H2,(H,15,16)

InChI Key

HHEFKTMFZXRXIB-UHFFFAOYSA-N

SMILES

C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])O

Canonical SMILES

C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])O

solubility

soluble

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.